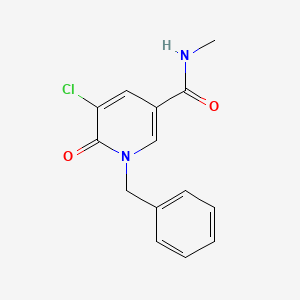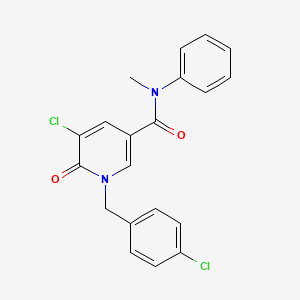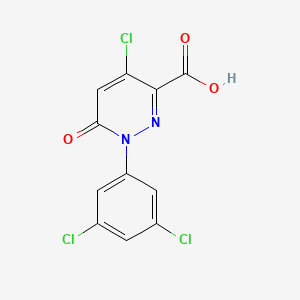![molecular formula C22H17ClN2OS B3036329 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole CAS No. 339104-15-3](/img/structure/B3036329.png)
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazide intermediate: This step involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization to form the oxadiazole ring: The hydrazide intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring.
Introduction of the sulfanyl group: The oxadiazole intermediate is further reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride to introduce the sulfanyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced heterocyclic compounds, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring. It exhibits different chemical and biological properties.
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the sulfanyl group and has different reactivity and applications.
5-Substituted-2-[(3,5-dinitrobenzyl)-sulfanyl]-1,3,4-oxadiazoles: These compounds have different substituents on the oxadiazole ring, leading to variations in their chemical and biological activities.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-6-8-16(9-7-15)14-27-20-5-3-2-4-19(20)22-25-24-21(26-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNAOTPGUQCMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137841 | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-15-3 | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339104-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B3036247.png)



![2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036256.png)
![2-[(2Z)-2-[(4-chlorophenyl)methoxyimino]ethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036257.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036258.png)
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036259.png)
![4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B3036260.png)
![4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione](/img/structure/B3036261.png)
![2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3036262.png)


